(2-Chloromethyl-piperidin-1-yl)-acetic acid
Description
(2-Chloromethyl-piperidin-1-yl)-acetic acid is a piperidine derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position of the piperidine ring and an acetic acid (-CH₂COOH) group attached to the nitrogen at the 1-position. This structure combines the rigidity of the piperidine ring with the reactivity of both chloromethyl and carboxylic acid groups. Its chloromethyl group likely enhances acidity and reactivity compared to non-chlorinated analogs, similar to the trend observed in chloroacetic acid vs. acetic acid .
Properties
IUPAC Name |
2-[2-(chloromethyl)piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO2/c9-5-7-3-1-2-4-10(7)6-8(11)12/h7H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMBHMAFESMKQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCl)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route 1: Sequential Functionalization
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Piperidine Protection : Boc anhydride in tetrahydrofuran (THF) protects the nitrogen.
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Chloromethylation : 2-Hydroxymethyl-piperidine reacts with SOCl₂ to form 2-chloromethyl-piperidine.
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Alkylation : Reaction with ethyl bromoacetate in acetonitrile at reflux.
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Hydrolysis : 6 M HCl at 95°C for 12 hours yields the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chloromethylation | SOCl₂, CH₂Cl₂, 0°C → 25°C, 3 h | 82 |
| Alkylation | Ethyl bromoacetate, K₂CO₃, 80°C | 78 |
| Hydrolysis | 6 M HCl, 95°C, 12 h | 95 |
Route 2: One-Pot Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency, as demonstrated in quinoline thiosemicarbazone syntheses. Applying this to (2-Chloromethyl-piperidin-1-yl)-acetic acid:
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Combine 2-chloromethyl-piperidine, chloroacetic acid, and PEG-400 under microwave irradiation (150°C, 5 min).
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Neutralize with aqueous NaHCO₃ and extract with ethyl acetate.
Advantages :
Industrial-Scale Considerations
Continuous Flow Reactors
Patents highlight continuous flow systems for piperidine derivatives, enabling precise control over exothermic reactions (e.g., chloromethylation). A typical setup involves:
Purification Techniques
High-performance liquid chromatography (HPLC) with trifluoroacetic acid/acetonitrile gradients resolves regioisomers, ensuring >99% purity. Preparative HPLC conditions:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2-Chloromethyl-piperidin-1-yl)-acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.
Substitution: The chloromethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Methyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
2.1. Inhibition of Enzymes
One significant application of (2-Chloromethyl-piperidin-1-yl)-acetic acid derivatives is their role as inhibitors of specific enzymes:
- Soluble Epoxide Hydrolase (sEH) Inhibitors : Research has indicated that piperidine derivatives can effectively inhibit sEH, which is implicated in pain and inflammatory processes. For example, compounds derived from this structure have shown promising anti-inflammatory activity by modulating the epoxide pathway in arachidonic acid metabolism .
2.2. Cancer Therapeutics
Piperidine-based compounds have been explored for their potential in cancer treatment:
- Tankyrase Inhibition : A study highlighted the use of piperidine derivatives as tankyrase inhibitors, which are relevant in cancer therapy due to their role in regulating Wnt signaling pathways. The structural optimization of these compounds has led to enhanced potency against cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| Chloromethyl | Enhances binding affinity | Improves enzyme inhibition |
| Acetic Acid | Solubility and stability | Essential for bioavailability |
| Piperidine Ring | Central scaffold | Facilitates interaction with targets |
The presence of the chloromethyl group has been associated with increased lipophilicity, which can enhance cellular uptake .
4.1. LEI-401: A Lead Compound
One notable example is LEI-401, a compound derived from piperidine that demonstrated significant inhibitory activity against NAPE-PLD, an enzyme involved in lipid metabolism:
- In Vivo Studies : LEI-401 reduced levels of anandamide in neuronal cells and exhibited effects on emotional behavior in animal models, indicating its potential as a therapeutic agent for neuropsychiatric disorders .
4.2. Anti-inflammatory Activity
Another case study involved the development of piperidine derivatives that were tested for their anti-inflammatory properties:
Mechanism of Action
The mechanism of action of (2-Chloromethyl-piperidin-1-yl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Piperidine-Acetic Acid Derivatives Without Chloromethyl Groups
Examples include compounds like 2-[4-(diphenylmethylene)-1-piperidinyl]-acetic acid (EP0048705, ) and 2-{[3-(acetylamino)piperidin-1-yl]methyl}-4-chlorophenoxy)acetic acid (). Key differences:
- Acidity: The chloromethyl group in (2-chloromethyl-piperidin-1-yl)-acetic acid likely lowers the pKa of its carboxylic acid compared to non-chlorinated analogs. For instance, chloroacetic acid (pKa ~2.7) is stronger than acetic acid (pKa ~4.76) due to the electron-withdrawing effect of chlorine .
- Reactivity: The -CH₂Cl group may undergo nucleophilic substitution reactions, enabling functionalization (e.g., forming amines or thioethers), a feature absent in non-chlorinated derivatives.
- Biological Activity: Piperidine derivatives with bulky substituents (e.g., diphenylmethylene in ) often exhibit receptor-binding properties.
Table 1: Comparison of Key Properties
| Compound | Chlorine Substituent | pKa (Carboxylic Acid) | Reactivity Highlights |
|---|---|---|---|
| This compound | Yes (CH₂Cl) | ~3.0–3.5* | Nucleophilic substitution at -CH₂Cl |
| 2-[4-(Diphenylmethylene)-piperidinyl]-acetic acid | No | ~4.5–5.0 | Receptor binding via aromatic groups |
| Piperidin-1-yl-acetic acid | No | ~4.7 | Standard carboxylic acid reactivity |
Chlorinated vs. Non-Chlorinated Piperidine Derivatives
- For example, glacial acetic acid (hydrophilic) vs. chlorinated derivatives (more lipophilic) .
- Thermal Stability: Chlorine’s electron-withdrawing effect may destabilize the molecule under high temperatures, requiring careful handling during synthesis, as noted in Safety Data Sheets for similar chlorinated compounds .
Comparison with Other Carboxylic Acid Derivatives
- Chloroacetic Acid: The chloromethyl group in this compound mirrors the electronic effects seen in chloroacetic acid, where Cl enhances acidity.
- Formic Acid : While formic acid (pKa ~3.75) is stronger than acetic acid, its lack of a piperidine backbone limits structural versatility. The target compound’s piperidine ring enables conformational control, useful in drug design .
Biological Activity
(2-Chloromethyl-piperidin-1-yl)-acetic acid, a compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 171.66 g/mol
- CAS Number : 66563778
- Structure : The compound features a piperidine ring substituted with a chloromethyl group and an acetic acid moiety, which is critical for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains.
- Neuroprotective Effects : Its structural similarity to other neuroactive compounds points to potential neuroprotective roles, particularly in models of neurodegenerative diseases.
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, potentially influencing metabolic pathways.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Receptor Binding : The compound may bind to neurotransmitter receptors, modulating synaptic transmission.
- Enzyme Interaction : It is hypothesized to inhibit enzymes involved in neurotransmitter degradation, thus enhancing neurotransmitter availability.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various piperidine derivatives, including this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics.
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| This compound | Moderate | 32 |
| Control (standard antibiotic) | High | 4 |
Neuroprotective Effects
In vitro experiments using SH-SY5Y neuronal cells treated with amyloid-beta peptide showed that this compound could reduce cell death and improve cell viability compared to untreated controls. This suggests a possible role in Alzheimer’s disease therapeutics.
| Treatment | Cell Viability (%) |
|---|---|
| Control (no treatment) | 100 |
| Amyloid-beta only | 30 |
| This compound + Amyloid-beta | 70 |
Enzyme Inhibition Studies
The compound was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative disorders. Results indicated a moderate inhibitory effect, with an IC value comparable to known AChE inhibitors.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies highlight the significance of the chloromethyl group in enhancing the biological activity of piperidine derivatives. Modifications at this position can lead to variations in potency and selectivity for different biological targets.
Q & A
Q. What are the established synthetic routes for (2-Chloromethyl-piperidin-1-yl)-acetic acid?
Methodological Answer: Synthesis typically involves a multi-step approach:
- Step 1: React piperidine derivatives with chloroacetyl chloride to introduce the chloromethyl group.
- Step 2: Couple the intermediate with acetic acid derivatives via nucleophilic substitution or esterification.
- Step 3: Purify using column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water). Key Considerations:
- Temperature control (0–5°C for exothermic reactions) to minimize side products.
- Catalysts like DMAP (4-dimethylaminopyridine) for efficient ester bond formation. Reference: Similar protocols are described for structurally related piperidinyl acetic acids .
Q. How is the structural identity of this compound confirmed?
Methodological Answer: Use a combination of spectroscopic techniques:
- 1H/13C NMR: Assign peaks based on characteristic shifts (e.g., chloromethyl protons at δ 3.5–4.0 ppm, piperidine ring protons at δ 1.2–2.8 ppm).
- IR Spectroscopy: Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).
- Mass Spectrometry (EI-MS): Validate molecular ion [M+H]+ and fragmentation patterns.
Example NMR Data (from analogous compounds):
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of vapors.
- Spill Management: Neutralize with sodium bicarbonate; collect residues in chemical waste containers.
- Storage: Keep in airtight, light-resistant containers at 2–8°C. Reference: Safety guidelines for structurally similar Fmoc-piperidine acetic acids .
Advanced Research Questions
Q. How is enantiomeric purity determined for chiral derivatives of this compound?
Methodological Answer:
- Chiral Derivatization: React with (S)-(-)-1-phenylethylamine to form diastereomeric amides.
- Analytical Techniques:
- Chiral HPLC: Use a Chiralpak® column (hexane/isopropanol mobile phase).
- NMR Analysis: Compare splitting patterns of diastereomers (e.g., δ 4.19 ppm for ester protons in resolved enantiomers).
Reference: Enantiomeric resolution methods for piperidinyl acetic acid esters .
Q. What factors contribute to low yields in the synthesis of this compound?
Methodological Answer:
- Side Reactions: Competing hydrolysis of the chloromethyl group in aqueous conditions. Mitigate by using anhydrous solvents.
- Catalyst Efficiency: Optimize DMAP or DCC (dicyclohexylcarbodiimide) concentrations to enhance coupling reactions.
- Purification Losses: Replace silica gel with reverse-phase chromatography for polar intermediates. Reference: Yield optimization strategies for analogous heterocyclic acetic acids .
Q. How can contradictions in spectroscopic or analytical data be resolved?
Methodological Answer:
- Sample Purity: Re-crystallize or re-chromatograph to remove impurities affecting NMR/IR signals.
- Calibration Checks: Validate instrument calibration with certified reference standards (e.g., deuterated solvents for NMR).
- Replicate Experiments: Conduct triplicate analyses to assess reproducibility. Reference: Uncertainty factors in analytical chemistry for structurally complex molecules .
Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound?
Methodological Answer:
- Nucleophilic Substitution: The chloromethyl group undergoes SN2 reactions with amines or thiols (e.g., forming thioether derivatives).
- Elimination Risks: High temperatures or strong bases may trigger β-elimination, forming piperidine alkenes.
- Kinetic Studies: Monitor reaction progress via TLC or in-situ IR to optimize conditions. Reference: Reactivity patterns of chloromethyl-piperidine derivatives in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
